molecular formula C11H17BN2O3 B2811750 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde CAS No. 1578484-85-1

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde

Cat. No.: B2811750
CAS No.: 1578484-85-1
M. Wt: 236.08
InChI Key: AMEIYOFJSKNQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is an organic compound that features a pyrazole ring substituted with a methyl group and a boronate ester. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, particularly in the context of boron chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. One common method includes the reaction of a suitable pyrazole precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the desired product. The reaction conditions often involve the use of catalysts and solvents that promote the coupling reaction, such as palladium catalysts in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde involves its reactivity as a boronate ester and an aldehyde. The boronate ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives. These reactions are crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde is unique due to its combination of a pyrazole ring and a boronate ester group, which imparts distinct reactivity and versatility in synthetic applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-14(5)9(8)7-15/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEIYOFJSKNQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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